molecular formula C20H17N3O7 B2929272 Real Thiol CAS No. 2280796-90-7

Real Thiol

Cat. No.: B2929272
CAS No.: 2280796-90-7
M. Wt: 411.37
InChI Key: VNKDTNMOOIIYSL-VGOFMYFVSA-N
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Description

Real Thiol is a chemical compound characterized by the presence of a sulfhydryl group (-SH). This molecular arrangement comprises a sulfur atom bonded to a hydrogen atom. Thiols are often referred to as mercaptans due to their ability to capture mercury compounds. The sulfhydryl group is a crucial functional group in organic chemistry, conferring unique properties and reactivities to the molecules that bear it .

Preparation Methods

Synthetic Routes and Reaction Conditions

Real Thiol can be synthesized using various methods. One common method involves the reaction of alkyl halides with sodium hydrosulfide. For instance, bromobutane reacts with sodium hydrosulfide to give butanethiol . Another method involves the use of thiourea as a nucleophilic sulfur source, producing alkylisothiouronium salts, which are then hydrolyzed to thiols .

Industrial Production Methods

In industrial settings, thiols are often produced from olefins and hydrogen sulfide. The addition of hydrogen sulfide to an olefin affords a small yield of thiol, which has the structure predicted by Markovnikov’s rule . This method is widely used due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Real Thiol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: Thiols can be oxidized to disulfides through treatment with mild oxidants like iodine.

    Reduction: Thiols can act as reducing agents due to the presence of the sulfhydryl group.

    Substitution: Thiols can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include iodine for oxidation, sodium hydrosulfide for nucleophilic substitution, and various oxidants for converting thiols to sulfonic acids .

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, and various thiol derivatives .

Scientific Research Applications

Mechanism of Action

Properties

IUPAC Name

2-[[(E)-3-[7-(azetidin-1-yl)-2-oxochromen-3-yl]-2-cyanoprop-2-enoyl]-(carboxymethyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O7/c21-9-14(19(28)23(10-17(24)25)11-18(26)27)7-13-6-12-2-3-15(22-4-1-5-22)8-16(12)30-20(13)29/h2-3,6-8H,1,4-5,10-11H2,(H,24,25)(H,26,27)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKDTNMOOIIYSL-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2=CC3=C(C=C2)C=C(C(=O)O3)C=C(C#N)C(=O)N(CC(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C1)C2=CC3=C(C=C2)C=C(C(=O)O3)/C=C(\C#N)/C(=O)N(CC(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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